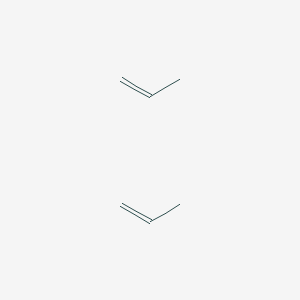

1-Propene, dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エピルビシン塩酸塩は、主に化学療法で使用されるアントラサイクリン系抗がん剤です。 ドキソルビシン誘導体であり、乳がん、卵巣がん、胃がん、肺がん、リンパ腫など、さまざまな種類の癌の治療に有効であることが知られています . エピルビシン塩酸塩はDNA鎖にインターカレーションすることによって作用し、DNAおよびRNAの合成を阻害して細胞死を引き起こします .

製法

合成経路と反応条件

エピルビシン塩酸塩は、ダウノルビシンから出発して一連の化学反応によって合成されます。 合成には、糖部分の4’位の水酸基のエピメリ化が含まれ、ダウノルビシンがエピルビシンに変換されます . 反応条件は、通常、エピメリ化プロセスを促進するために酸性または塩基性触媒を使用します。

工業生産方法

エピルビシン塩酸塩の工業生産では、多くの場合、ラボ合成と同様の化学経路を使用して大規模合成が行われます。 このプロセスには、最終製品の高純度を確保するための結晶化やクロマトグラフィーなどの精製工程が含まれます .

化学反応解析

反応の種類

エピルビシン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: エピルビシン塩酸塩は酸化されて分解生成物を形成する可能性があります.

還元: 還元反応は、エピルビシン塩酸塩のキノン部分を修飾することができます。

一般的な試薬と条件

生成される主な生成物

準備方法

Synthetic Routes and Reaction Conditions

Epirubicin hydrochloride is synthesized through a series of chemical reactions starting from daunorubicin. The synthesis involves the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, converting daunorubicin to epirubicin . The reaction conditions typically involve acidic or basic catalysts to facilitate the epimerization process.

Industrial Production Methods

Industrial production of epirubicin hydrochloride often involves large-scale synthesis using similar chemical routes as in laboratory synthesis. The process includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .

化学反応の分析

Types of Reactions

Epirubicin hydrochloride undergoes various chemical reactions, including:

Oxidation: Epirubicin hydrochloride can be oxidized to form degradation products.

Reduction: Reduction reactions can modify the quinone moiety of epirubicin hydrochloride.

Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups on the sugar moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require acidic or basic conditions to facilitate the reaction.

Major Products Formed

科学的研究の応用

Industrial Applications

1-Propene dimer is utilized in several key areas:

- Polymer Production : It serves as a precursor for producing polypropylene, a widely used thermoplastic polymer. Polypropylene is integral in manufacturing packaging materials, automotive components, and textiles .

- Fuel Additives : The dimer can be alkylated to produce high-octane fuels. For instance, when reacted with isobutane, it yields alkylate with a Clear Motor Octane number exceeding 94, enhancing fuel quality .

- Chemical Intermediates : It acts as an intermediate for synthesizing various chemicals such as isoprene, which is essential for rubber production. The dimerization process can also lead to the formation of other valuable compounds through further reactions .

Production of Polypropylene

In a significant case study conducted by Goodyear Chemical Company, the production of 2-methylpent-1-ene from propylene dimerization was explored. This compound was then used to create polymers that exhibit enhanced properties over traditional polypropylene. The study highlighted the economic viability of using propylene dimers as starting materials for polymer synthesis .

Alkylation Processes

Research published in the Russian Chemical Reviews detailed an integrated process where propylene was dimerized and subsequently alkylated with isobutane. This method improved the yield of high-octane alkylate significantly compared to traditional methods. The study emphasized the efficiency of using propylene dimers in alkylation processes, showcasing a reduction in catalyst consumption and operational costs .

作用機序

類似化合物との比較

エピルビシン塩酸塩は、ドキソルビシン、ダウノルビシン、イドラビシンなどの他のアントラサイクリンと類似しています . いくつかのユニークな特性があります。

エピルビシン対ドキソルビシン: エピルビシン塩酸塩は、糖の4’位の炭素における水酸基の空間配向が異なり、ドキソルビシンと比較して排泄が速く、毒性が低い.

エピルビシン対ダウノルビシン: エピルビシン塩酸塩は、ダウノルビシンのエピマーであり、抗腫瘍活性は似ていますが、薬物動態特性は異なります.

エピルビシン対イドラビシン: イドラビシンは、エピルビシン塩酸塩と比較して、より親油性が高く、細胞への取り込みメカニズムが異なります.

類似化合物のリスト

- ドキソルビシン

- ダウノルビシン

- イドラビシン

エピルビシン塩酸塩は、有利な薬物動態プロファイルと心臓毒性の低さにより、特定の化学療法レジメンで好ましい選択肢となっています .

特性

CAS番号 |

16813-72-2 |

|---|---|

分子式 |

C6H12 |

分子量 |

84.16 g/mol |

IUPAC名 |

prop-1-ene |

InChI |

InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |

InChIキー |

WHFQAROQMWLMEY-UHFFFAOYSA-N |

SMILES |

CC=C.CC=C |

正規SMILES |

CC=C.CC=C |

Key on ui other cas no. |

16813-72-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。